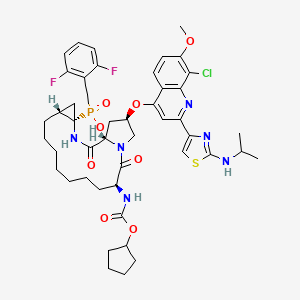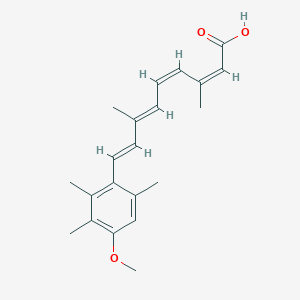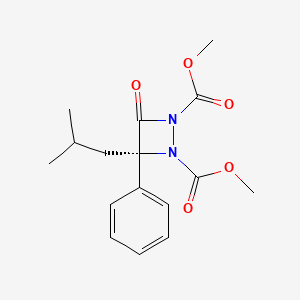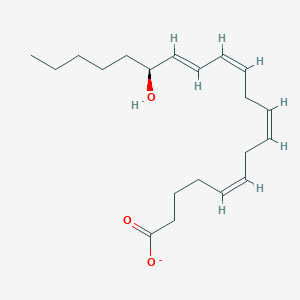
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15(S)-HETE(1-) is a polyunsaturated hydroxy fatty acid anion that is the conjugate base of 15(S)-HETE. It is a hydroxy fatty acid anion, a long-chain fatty acid anion and a polyunsaturated fatty acid anion. It is a conjugate base of a 15(S)-HETE.
Aplicaciones Científicas De Investigación
Vascular Effects of Eicosanoids
Recent Developments on the Vascular Effects of 20-Hydroxyeicosatetraenoic Acid
A potent vasoactive eicosanoid, 20-Hydroxyeicosatetraenoic acid (20-HETE), plays a critical role in vascular function. It affects smooth muscle contractility, migration, proliferation, endothelial cell dysfunction, and inflammation. These properties are significant for vascular homeostasis and pathology, with implications in hypertension, stroke, and myocardial infarction. Understanding 20-HETE's effects could lead to new therapeutic strategies for vascular diseases (Garcia & Schwartzman, 2016).
Cellular Catabolism
Biochemical Mechanisms of Cellular Catabolism
In cellular catabolism, protein degradation, primarily through the ubiquitin-proteasome proteolytic pathway, is crucial. Substances like glucocorticoids and proteolysis-inducing factor can induce protein catabolism by upregulating proteasome subunits and ubiquitin carriers. Interestingly, 15-hydroxyeicosatetraenoic acid is involved as an intracellular transducer in this process. Insights into these mechanisms offer potential treatments for conditions associated with protein catabolism (Tisdale, 2002).
Role in Renal Diseases
Cytochrome P450 Eicosanoids in Hypertension and Renal Disease
Cytochrome P450 metabolites of arachidonic acid, including 20-HETE, are essential in regulating renal tubular and vascular function. Genetic studies and rodent models have shown the importance of these eicosanoids in controlling blood pressure and in conditions like chronic kidney disease (CKD) and renal ischemia-reperfusion injury (IRI). These findings underline the potential of drugs targeting these pathways for treating renal diseases (Fan, Muroya, & Roman, 2014).
Propiedades
Nombre del producto |
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate |
|---|---|
Fórmula molecular |
C20H31O3- |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/p-1/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1 |
Clave InChI |
JSFATNQSLKRBCI-VAEKSGALSA-M |
SMILES isomérico |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])O |
SMILES canónico |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



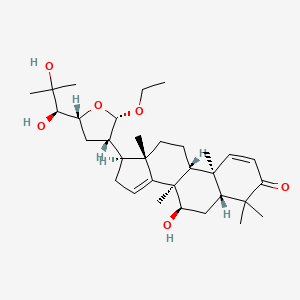
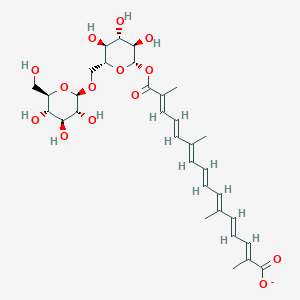
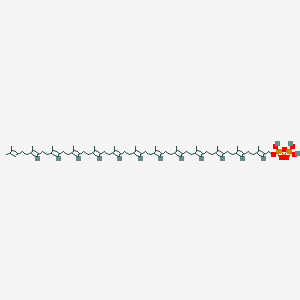
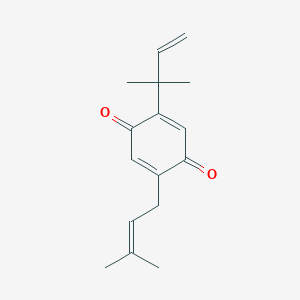
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1262999.png)
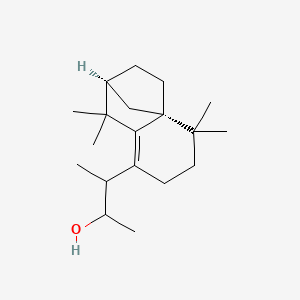
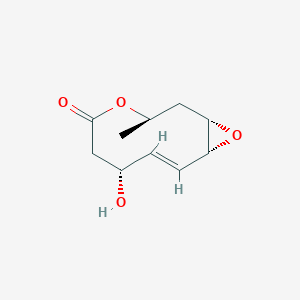
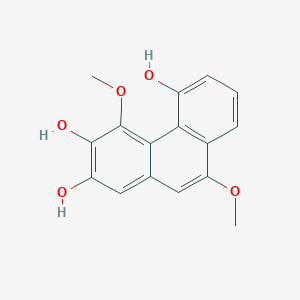
![(5Z,7E)-(1S,3R)-23-aza-23-[3-(1-hydroxy-1-methylethyl)-phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263004.png)
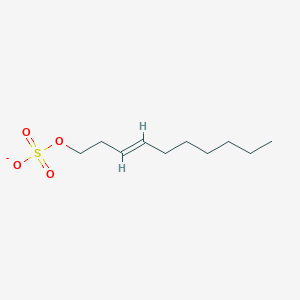
![N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide](/img/structure/B1263007.png)
